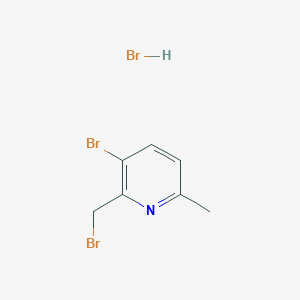

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

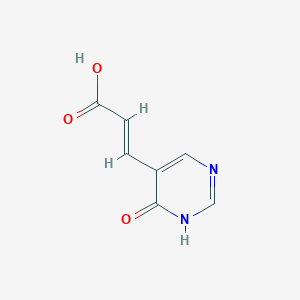

“Methyl 3-bromo-2-(bromomethyl)propionate” is a laboratory chemical . It has been used in the synthesis of sultams and (S)-1-benzyl-3-hydroxypyrrolidine . “3-Bromo-2-(bromomethyl)propionic acid” acts as an organic building block for the preparation of beta-substituted acrylates .

Synthesis Analysis

While specific synthesis methods for “3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide” were not found, “Methyl 3-bromo-2-(bromomethyl)propionate” has been used in the synthesis of various compounds . Autopolymerization is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .Molecular Structure Analysis

The molecular formula of “Methyl 3-bromo-2-(bromomethyl)propionate” is C5H8Br2O2 . The molecular weight is 259.93 .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . When brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-(bromomethyl)propionate” is a clear liquid with a boiling point of 60-62°C at 0.4 mmHg and a specific gravity of 1.82 g/mL at 25°C .Aplicaciones Científicas De Investigación

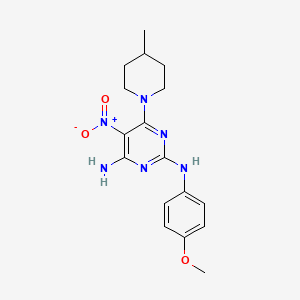

Synthetic Applications in Medicinal Chemistry :

- This compound has been used in the synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1h)-pteridinone, demonstrating its utility in the attachment of specific groups to side-chain precursors of folic acid analogues (Piper, McCaleb, & Montgomery, 1987).

- Efficient synthesis methods for 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, highlight its importance in drug development (Guo, Lu, & Wang, 2015).

Chemical Structure and Reactivity Studies :

- Studies on the chemical structure of related pyridinium compounds, such as the hydrogen bonding and packing in various hydrohalogenides of organic nitrogen bases, can provide insights into the reactivity and potential applications of 3-Bromo-2-(bromomethyl)-6-methylpyridine hydrobromide (Faber, Lemke, Spangenberg, & Bolte, 1999).

Polymer Chemistry :

- The compound has been studied in the context of polymer chemistry, particularly in the solution polymerization of its derivatives for the development of poly(methylenepyridinium)s, which highlights its potential in creating new polymeric materials (Monmoton, Lefebvre, & Fradet, 2008).

Advanced Ligand Design :

- Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine derivatives, utilizing similar bromomethylpyridine structures, underscores its role in the design of complex ligands, particularly for lanthanide(III) cation complexation (Charbonnière, Weibel, & Ziessel, 2001).

X-Ray Crystallography :

- The compound has been used in synthesizing Schiff base compounds for X-ray diffraction studies, as seen in the synthesis and crystal structure analysis of specific pyridine derivatives (Wang, Nong, Sht, & Qi, 2008).

Safety and Hazards

Direcciones Futuras

While specific future directions for “3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide” were not found, the study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .

Propiedades

IUPAC Name |

3-bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N.BrH/c1-5-2-3-6(9)7(4-8)10-5;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBXAXUCBJLUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2479162.png)

![3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2479163.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479165.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2479174.png)

![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)

![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)

![2-Chloro-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2479182.png)